molecular formula C9H8Cl2O B13948637 2-Chloro-1-(2-chlorophenyl)propan-1-one CAS No. 81671-55-8

2-Chloro-1-(2-chlorophenyl)propan-1-one

Cat. No.: B13948637
CAS No.: 81671-55-8
M. Wt: 203.06 g/mol
InChI Key: SGAPLXKLYQSWJY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of propiophenone and is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by the presence of two chlorine atoms attached to the phenyl and propanone groups, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chlorophenyl)propan-1-one typically involves the chlorination of propiophenone derivatives. One common method involves the reaction of 2-chlorobenzyl chloride with magnesium in the presence of tetrahydrofuran (THF) to form a Grignard reagent. This reagent is then reacted with 1-chloro-1-chloroacetylcyclopropane to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of safer solvents and optimized reaction conditions is crucial to ensure efficiency and safety in industrial settings. For instance, toluene and THF are preferred solvents due to their lower flammability compared to diethyl ether .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(2-chlorophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-chlorophenyl)propan-1-one is unique due to its dual chlorine substitution, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where such properties are desired.

Properties

CAS No.

81671-55-8

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-chloro-1-(2-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3

InChI Key

SGAPLXKLYQSWJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Cl)Cl

Origin of Product

United States

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